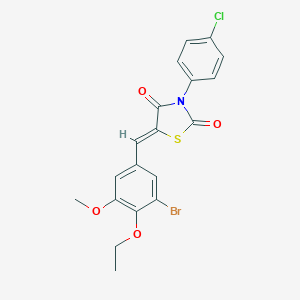![molecular formula C21H17ClINO4S B301239 (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301239.png)
(5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of thiazolidinediones and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake, which makes it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects such as reduction in blood glucose levels, inhibition of tumor growth, and suppression of inflammation. It has also been shown to improve lipid metabolism and reduce oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
(5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments such as its ability to activate PPARγ, which makes it a useful tool for studying the role of PPARγ in various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione. One of the potential directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent analogs of (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione could lead to the discovery of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a promising compound with potential applications in the field of medicine. Its ability to activate PPARγ and exhibit various biochemical and physiological effects makes it a useful tool for studying various biological processes. Further research is needed to fully understand its therapeutic potential and develop more efficient synthesis methods.
Synthesis Methods
The synthesis of (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 3-chlorobenzaldehyde with ethyl 3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzoate in the presence of a base. The resulting product is then reacted with thiosemicarbazide to obtain the final compound.
Scientific Research Applications
(5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential applications in the treatment of various diseases such as diabetes, cancer, and inflammation. It has been shown to exhibit anti-inflammatory, antidiabetic, and anticancer properties in various in vitro and in vivo studies.
properties
Product Name |
(5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C21H17ClINO4S |
Molecular Weight |
541.8 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17ClINO4S/c1-3-8-28-19-16(23)9-13(10-17(19)27-4-2)11-18-20(25)24(21(26)29-18)15-7-5-6-14(22)12-15/h3,5-7,9-12H,1,4,8H2,2H3/b18-11- |
InChI Key |
JPMICXPYXZRNRE-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)OCC=C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)OCC=C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B301161.png)

![2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301165.png)
![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301167.png)
![2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301168.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301170.png)
![5-(3-Chloro-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301171.png)
![2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301172.png)
![5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301174.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301175.png)
![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)
![5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301179.png)